3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Description
3-(3-Methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a fused triazole and pyridine ring system with a 3-methylcyclobutyl substituent. Its molecular formula is C₉H₁₄N₄, with a molecular weight of 178.23 g/mol . The compound is part of the triazolopyridine family, which is recognized for its structural mimicry of purine rings, enabling diverse bioactivities such as antifungal, anticonvulsant, and receptor antagonism .
Synthetic routes for triazolopyridines often involve cycloaddition or post-functionalization strategies. For example, microwave-assisted synthesis has been employed to streamline reactions, though yields for such methods can be modest (e.g., 17% for related compounds) . The compound’s safety profile includes hazards such as aquatic toxicity and organ damage, necessitating strict handling protocols .
Properties
IUPAC Name |
3-(3-methylcyclobutyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-7-4-8(5-7)14-10-6-11-3-2-9(10)12-13-14/h7-8,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDWQVVJNUEOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)N2C3=C(CCNC3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,3-triazoles with cyanoacetic acid derivatives, followed by cyclization to form the triazolopyridine core . The reaction conditions often include the use of catalysts such as zeolites and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine with structurally related triazolopyridine derivatives:
Key Observations :
- Bioactivity : Compound 35 (from ) demonstrates superior pharmacological activity as a P2X7 antagonist due to fluoropyrimidine and trifluoromethyl groups, which enhance target affinity and solubility.
- Synthetic Utility : Brominated derivatives (e.g., ) serve as intermediates for cross-coupling reactions, whereas the phenyl-substituted analog () may prioritize π-π interactions in antimicrobial applications.
Key Observations :
Biological Activity
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity based on diverse sources including research articles and patents.
- Molecular Formula : CHN
- Molecular Weight : 192.26 g/mol
- CAS Number : 1858938-08-5
Biological Activity Overview
The compound has been studied for its potential in various therapeutic areas including oncology and kinase inhibition. Its structure suggests that it may interact with specific biological targets such as kinases and apoptosis regulators.
Inhibition of Kinases
Recent studies have highlighted the inhibitory effects of triazolo-pyridine derivatives on various kinases. For instance:
- c-Met Kinase Inhibition : A related study explored triazolo-pyridazine derivatives that showed significant inhibitory activity against c-Met kinase. The most promising compound exhibited an IC value of 0.090 μM against c-Met kinase and demonstrated cytotoxicity against cancer cell lines A549, MCF-7, and HeLa with IC values of 1.06 μM, 1.23 μM, and 2.73 μM respectively . This suggests that similar derivatives may exhibit comparable activities.
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic potential of triazolo-containing compounds. For example:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 | |
| HeLa | 2.73 ± 0.33 |
These values indicate a moderate to high level of cytotoxicity which warrants further exploration into the mechanism of action and potential therapeutic applications .
The mechanism through which compounds like this compound exert their effects may involve:
- Apoptosis Induction : Compounds in this class have been shown to induce apoptosis in cancer cells by modulating Bcl-2 family proteins which are critical regulators of cell survival .
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest in the G0/G1 phase, further contributing to their cytotoxic effects .
Case Studies and Research Findings
-
Lead Compound Development : Research focusing on lead compounds similar to triazolo-pyridines has led to the identification of derivatives with enhanced binding affinities to Bcl-2 and Bcl-xL proteins which are implicated in cancer cell survival .
- For example, modifications in the chemical structure resulted in significant improvements in binding affinities and cellular activity.
- Triazole Hybrids : A review highlighted the medicinal chemistry advances involving triazole hybrids which suggest that these compounds can serve as effective leads for drug development due to their diverse biological activities including anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
